molecular formula C11H10ClNO3S B2764885 Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate CAS No. 84829-54-9

Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate

Cat. No.: B2764885
CAS No.: 84829-54-9
M. Wt: 271.72
InChI Key: BQHXRIVUWVRFII-UHFFFAOYSA-N
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Description

Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate (CAS: 84829-54-9) is a bioactive small molecule with the molecular formula C₁₁H₁₀ClNO₃S and a molecular weight of 271.72 g/mol . Structurally, it consists of a 5-chloro-substituted benzoxazole core linked via a thioether group to an ethyl acetate moiety.

Properties

IUPAC Name

ethyl 2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c1-2-15-10(14)6-17-11-13-8-5-7(12)3-4-9(8)16-11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHXRIVUWVRFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(O1)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbon Disulfide Cyclization

Adapted from a patent, this method involves:

  • Reacting 5-chloro-2-aminophenol with carbon disulfide (CS₂) in methanol under basic conditions (KOH).
  • Refluxing for 3–5 hours to form the benzoxazole ring.

Mechanistic Insight:
$$
\text{5-Chloro-2-aminophenol} + \text{CS}2 \xrightarrow{\text{KOH}} \text{5-Chloro-2-mercaptobenzoxazole} + \text{H}2\text{S}
$$
Hydrogen sulfide (H₂S) gas evolves during the reaction, necessitating ventilation or trapping systems.

Alternative Pathway: Xanthate Intermediate

A less common approach involves forming a xanthate intermediate from 5-chloro-2-aminophenol, followed by thermal decomposition. While this method reduces H₂S emissions, it introduces complexity and lower yields (70–75%).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆, 400 MHz):
    δ 1.21 (t, 3H, CH₃), 4.16 (q, 2H, OCH₂), 4.30 (s, 2H, SCH₂), 7.36–7.74 (m, 3H, aromatic).
    Assignment confirms ester and thioether linkages.
  • ¹³C NMR :
    δ 167.69 (C=O), 165.45 (C=N), 33.78 (SCH₂), 61.57 (OCH₂).
  • HRMS (ESI) :
    Calculated for C₁₁H₁₀ClNO₃S: 272.0143; Found: 272.0141.

Purity and Stability

  • HPLC Purity: >98% (C18 column, 0.2 mL/min flow rate).
  • Storage: Stable at room temperature for 12 months in amber glass.

Industrial-Scale Considerations

Effluent Management

The potassium carbonate-mediated process generates minimal hazardous waste compared to older xanthate methods, with filtrate pH 7–8 requiring neutralization before disposal.

Cost Analysis

Component Cost per kg (USD) Source
5-Chloro-2-aminophenol 220 ChemicalBook
Ethyl chloroacetate 150 PubChem
Total (Theoretical) 370

Note: Bulk pricing reduces costs by 40–60% for >100 kg batches.

Applications in Drug Development

While beyond synthetic scope, this compound’s utility is highlighted by its role in generating Akt inhibitors. Derivative 3i (IC₅₀ = 69.45 μM) shows promise for oncology applications, though further optimization is required to match GSK690693 potency (IC₅₀ = 5.93 μM).

Chemical Reactions Analysis

Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate in anticancer research. For instance:

  • Cytotoxicity Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. In vitro assays revealed IC50 values comparable to established chemotherapeutics like cisplatin .
Cell Line IC50 Value (µM) Reference
HCT-11625
MCF-730
HeLa20

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

Pharmaceutical Development

The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development:

Orexin Receptor Antagonism

Research indicates that derivatives of this compound may serve as orexin receptor antagonists, which are valuable in treating sleep disorders and neurodegenerative conditions . The pharmacological profile suggests potential applications in managing conditions like insomnia and narcolepsy.

Material Science Applications

This compound is also being investigated for its utility in materials science:

Polymer Chemistry

Incorporating this compound into polymer matrices has shown promise in enhancing the mechanical properties and thermal stability of the resulting materials. Its incorporation can lead to materials with improved resistance to environmental degradation .

Case Study: Anticancer Efficacy Evaluation

A study evaluated the anticancer efficacy of this compound against various cancer cell lines using MTT assays. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.

Case Study: Synthesis Optimization

Research focused on optimizing the synthesis process of this compound revealed that adjusting reaction parameters such as temperature and solvent type could enhance yield and purity significantly.

Mechanism of Action

The mechanism of action of Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate with analogous compounds:

Compound Name Substituent/Backbone Molecular Weight (g/mol) LogP* Key Functional Groups
This compound 5-Cl-benzoxazole, thioether 271.72 ~2.8 (est.) Thioether, ester, Cl
Ethyl (5-chloro-1,3-benzoxazol-2-yl)acetate 5-Cl-benzoxazole, acetate 239.66 ~2.1 (est.) Ester, Cl
Ethyl 2-((4-chlorobenzoyl)thio)acetate (I) 4-Cl-benzoyl, thioester 258.73 ~3.0 Thioester, Cl
Ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate Oxadiazole, 2-hydroxyphenyl 306.33 ~1.5 Thioether, hydroxyl, oxadiazole
Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate Thiadiazole, methyl 218.29 ~1.2 Thioether, thiadiazole

Note: LogP values are estimated based on structural features (e.g., Cl and S atoms increase lipophilicity).

Key Observations:
  • Thioether vs. Thioester : Thioethers (C-S-C) are more stable than thioesters (C-S-CO), influencing metabolic degradation rates .
  • Heterocyclic Backbones : Replacing benzoxazole with oxadiazole or thiadiazole alters electronic properties and hydrogen-bonding capacity, affecting solubility and target interactions .
This compound
  • Exhibits anticancer, antimicrobial, and antioxidant activities due to the synergistic effects of the benzoxazole core and thioether linkage .
  • The 5-Cl substituent may enhance DNA intercalation or enzyme inhibition, as seen in related benzoxazole derivatives .
Analogous Compounds:

Oxadiazole and Thiadiazole Derivatives :

  • Ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate demonstrates antioxidant activity via radical scavenging, attributed to the hydroxyl and oxadiazole groups .
  • Thiadiazole analogs (e.g., 5-methyl-1,3,4-thiadiazole derivatives) are explored for antibacterial applications due to their electron-deficient rings .

Biological Activity

Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant research findings.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a benzoxazole ring, a sulfur atom, and an ethyl acetate moiety. The synthesis typically involves the reaction of 5-chloro-1,3-benzoxazole with thioacetic acid in the presence of a suitable catalyst. The structure can be represented as follows:

C11H10ClNO3S\text{C}_{11}\text{H}_{10}\text{Cl}\text{N}\text{O}_{3}\text{S}

2.1 Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties. A study evaluated various benzoxazole derivatives against a range of bacterial strains using the agar well diffusion method. The results showed that certain compounds demonstrated notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .

2.2 Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays, including DPPH radical scavenging and ABTS assays. The compound exhibited a high degree of radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

2.3 Anticancer Potential

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to cancer-related targets. The compound showed promising interactions with specific anticancer receptors, suggesting potential as an anticancer agent. In vitro studies indicated that it could inhibit cell proliferation in cancer cell lines, with cell viability assays showing over 70% inhibition at certain concentrations .

Case Study: Antimicrobial Efficacy

In a recent study published in Biotechnology, various synthesized benzoxazole derivatives were tested for their antimicrobial efficacy. This compound was among the compounds evaluated, demonstrating significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study reported MIC values ranging from 10 to 50 µg/mL for effective derivatives .

Case Study: Antioxidant Activity Evaluation

A comparative study on the antioxidant properties of several benzoxazole derivatives highlighted this compound as one of the most effective compounds in scavenging free radicals. The IC50 value was determined to be significantly lower than that of standard antioxidants like ascorbic acid, indicating superior antioxidant potential .

4. Summary of Findings

Activity Test Method Results
AntimicrobialAgar well diffusionEffective against Gram-positive bacteria; MIC: 10–50 µg/mL
AntioxidantDPPH and ABTS assaysHigh radical scavenging activity; IC50 lower than ascorbic acid
AnticancerMolecular docking & cell viability assaysSignificant inhibition of cancer cell proliferation; >70% cell viability reduction

5. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and antioxidant domains, alongside potential anticancer properties. Ongoing research may further elucidate its mechanisms of action and broaden its applications in therapeutic contexts.

The diverse biological activities associated with this compound underscore its significance in medicinal chemistry and warrant further exploration to fully harness its therapeutic potential.

Q & A

Basic: What are the standard synthetic protocols for Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate?

The compound is synthesized via nucleophilic substitution between 5-chloro-1,3-benzoxazole-2-thiol and ethyl chloroacetate (or bromoacetate) under alkaline conditions. A typical procedure involves:

  • Reacting 5-chloro-1,3-benzoxazole-2-thiol (1.0 eq) with ethyl chloroacetate (1.2 eq) in anhydrous DMF or acetone.
  • Adding potassium carbonate (2.0 eq) as a base to deprotonate the thiol group and initiate the reaction.
  • Refluxing the mixture at 80–100°C for 6–12 hours, monitored by TLC.
  • Isolating the product via aqueous workup (e.g., dilution with ice water, extraction with ethyl acetate) and purifying by column chromatography (hexane:ethyl acetate) .

Basic: What analytical techniques confirm the compound’s structural identity and purity?

Key methods include:

  • 1H NMR : Characteristic singlets for the thioether-linked methylene group (δ ~4.3–4.5 ppm) and ester ethyl group (δ ~1.3 ppm for CH3, δ ~4.2 ppm for CH2).
  • FT-IR : Peaks at ~1700–1750 cm⁻¹ (ester C=O), ~1250 cm⁻¹ (C-O ester), and ~650–750 cm⁻¹ (C-S bond).
  • Elemental analysis (CHNS) to verify molecular formula (C11H10ClNO3S).
  • HPLC-MS for purity assessment and molecular ion confirmation (m/z 271.72) .

Advanced: How can synthesis be optimized to improve yield or regioselectivity?

  • Solvent variation : Replace DMF with polar aprotic solvents like acetonitrile or THF to reduce side reactions.
  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.
  • Temperature control : Lower temperatures (50–60°C) with prolonged reaction times may reduce decomposition.
  • Regiochemistry considerations : Substituent position (e.g., 4-chloro vs. 5-chloro derivatives) impacts reactivity; optimize stoichiometry and base strength (e.g., NaOH vs. K2CO3) for desired products .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., IC50 variability)?

  • Standardize assays : Use identical cell lines (e.g., HCT-116 for colon cancer) and culture conditions (e.g., serum concentration, incubation time).
  • Validate purity : Confirm compound stability (e.g., via HPLC) to rule out degradation during bioassays.
  • Dose-response curves : Perform triplicate experiments with positive controls (e.g., cisplatin for cytotoxicity).
  • Mechanistic studies : Compare results across multiple assays (e.g., MTT vs. apoptosis markers) to confirm activity .

Basic: What biological activities are associated with this compound?

  • Anticancer : IC50 values of 8–15 µM against HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cancer cells, comparable to cisplatin .
  • Antimicrobial : MIC values of 16–32 µg/mL against Staphylococcus aureus (Gram+) and Escherichia coli (Gram–) .
  • Antioxidant : DPPH radical scavenging activity (EC50 ~50 µM) via thioether and benzoxazole moieties .

Advanced: How can molecular docking elucidate its mechanism of action?

  • Target identification : Use AutoDock Vina to screen against cancer-related targets (e.g., Bcl-2, EGFR).
  • Validation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with experimental IC50 values.
  • Dynamic simulations : Perform MD simulations (GROMACS) to assess binding stability over 100 ns .

Advanced: What challenges arise in X-ray crystallographic analysis, and how are they resolved?

  • Data collection : Use high-resolution synchrotron data (>1.0 Å) to resolve disorder in the ester group.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and twinning correction (e.g., using TWIN/BASF commands).
  • Validation : Check for R1 convergence (<5%) and ADP consistency using WinGX/ORTEP .

Advanced: How can structural modifications enhance bioactivity or selectivity?

  • Derivatization : Replace the ethyl ester with hydrazide (via hydrazine hydrate) to improve solubility and target interaction .
  • Substituent introduction : Add electron-withdrawing groups (e.g., -NO2) at the benzoxazole 6-position to modulate electronic effects.
  • SAR studies : Synthesize analogs (e.g., 5-bromo or 5-methyl derivatives) and compare activity profiles .

Basic: What computational tools model its physicochemical properties?

  • LogP prediction : Use ChemAxon or ACD/Labs to estimate lipophilicity (~2.5–3.0).
  • pKa calculation : Predict thioester acidity (pKa ~10–12) via SPARC online server.
  • ADMET profiling : SwissADME for bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Advanced: How to resolve discrepancies between computational predictions and experimental results?

  • Parameter adjustment : Refine force fields (e.g., GAFF2) for non-standard bonds (C-S).
  • Solvent effects : Include explicit solvent models (e.g., TIP3P water) in MD simulations.
  • Experimental validation : Use SPR or ITC to measure binding affinities and compare with docking scores .

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